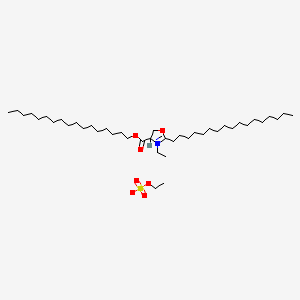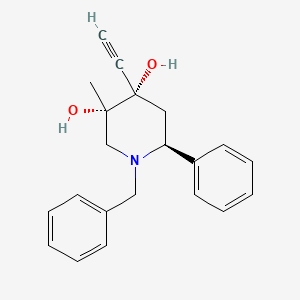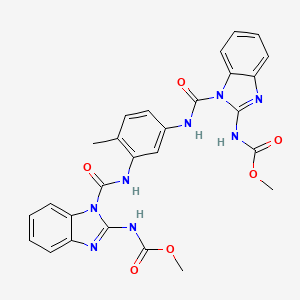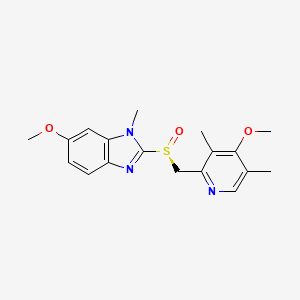
N3-Methyl Esomeprazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-N-Methyl Esomeprazole (HK2YV8W65B) is a derivative of Esomeprazole, which is widely known for its use as a proton pump inhibitor. It is primarily used to reduce gastric acid secretion and treat conditions such as gastroesophageal reflux disease and peptic ulcers .
準備方法
Synthetic Routes and Reaction Conditions: 1-N-Methyl Esomeprazole is synthesized through a multi-step process involving the methylation of Esomeprazole. The key steps include:
Oxidation: The oxidation of the sulfur atom to form the sulfoxide group.
Industrial Production Methods: The industrial production of 1-N-Methyl Esomeprazole involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .
化学反応の分析
Types of Reactions: 1-N-Methyl Esomeprazole undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like thiols or amines are used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
1-N-Methyl Esomeprazole has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of proton pump inhibitors.
Biology: Investigated for its effects on gastric acid secretion and its potential role in treating acid-related disorders.
Medicine: Explored for its therapeutic potential in treating conditions like gastroesophageal reflux disease and peptic ulcers.
Industry: Utilized in the pharmaceutical industry for the development of new proton pump inhibitors.
作用機序
1-N-Methyl Esomeprazole exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The compound binds covalently to the enzyme, leading to prolonged inhibition even after the compound is cleared from the bloodstream .
類似化合物との比較
Esomeprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A related compound with a different chemical structure but similar therapeutic effects.
Uniqueness: 1-N-Methyl Esomeprazole is unique due to its specific methylation, which can potentially alter its pharmacokinetic properties and efficacy compared to its parent compound, Esomeprazole .
特性
CAS番号 |
1346240-11-6 |
|---|---|
分子式 |
C18H21N3O3S |
分子量 |
359.4 g/mol |
IUPAC名 |
6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h6-9H,10H2,1-5H3/t25-/m0/s1 |
InChIキー |
WNUVTRNLJLQRDR-VWLOTQADSA-N |
異性体SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2C)C=C(C=C3)OC |
正規SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


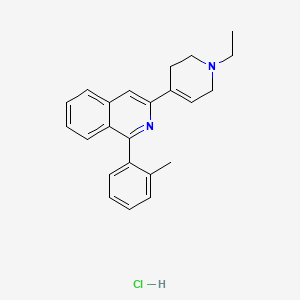
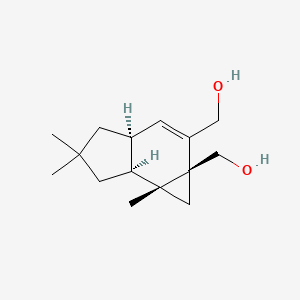
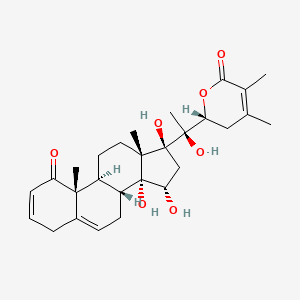
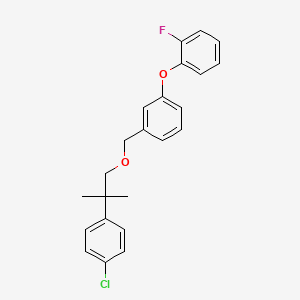

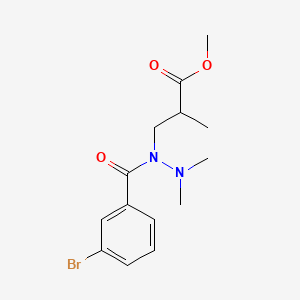
![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)


